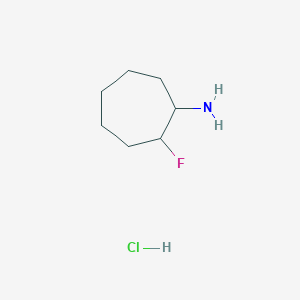

![molecular formula C14H13ClN2O B2747394 3-[(3-Aminophenoxy)methyl]benzonitrile hydrochloride CAS No. 1170643-57-8](/img/structure/B2747394.png)

3-[(3-Aminophenoxy)methyl]benzonitrile hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

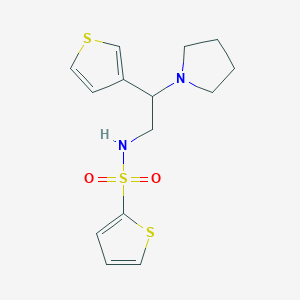

3-[(3-Aminophenoxy)methyl]benzonitrile hydrochloride is a biochemical compound with the molecular formula C14H12N2O•HCl and a molecular weight of 260.72 . It is used for proteomics research .

Molecular Structure Analysis

The InChI code for 3-[(3-Aminophenoxy)methyl]benzonitrile hydrochloride is 1S/C14H12N2O.ClH/c15-9-11-3-1-4-12(7-11)10-17-14-6-2-5-13(16)8-14;/h1-8H,10,16H2;1H . This indicates the presence of a chlorine atom (Cl), a hydroxyl group (OH), and a nitrile group (CN) in the molecule.Physical And Chemical Properties Analysis

3-[(3-Aminophenoxy)methyl]benzonitrile hydrochloride is a powder that is stored at room temperature .Scientific Research Applications

Antimicrobial Activity

Research on N-Substituted-β-amino acid derivatives containing benzo[b]phenoxazine and quinoxaline moieties, similar in structural complexity to the query compound, has demonstrated significant antimicrobial activity. These compounds have shown effectiveness against both bacterial strains such as Staphylococcus aureus and Mycobacterium luteum, and fungal strains including Candida tenuis and Aspergillus niger (Mickevičienė et al., 2015). This suggests potential research applications of "3-[(3-Aminophenoxy)methyl]benzonitrile hydrochloride" in developing new antimicrobial agents.

Magnetic Properties and Materials Science

Compounds with complex molecular structures, including those containing lanthanide elements, have been synthesized and analyzed for their magnetic properties. Research on tetranuclear lanthanide cages showed significant magnetocaloric effects and slow magnetic relaxation, pointing to applications in magnetic refrigeration and as materials for magnetic storage devices (Sheikh et al., 2014). Such studies could relate to the exploration of "3-[(3-Aminophenoxy)methyl]benzonitrile hydrochloride" in materials science, particularly in the development of new magnetic materials.

Corrosion Inhibition

The synthesis and study of amine derivative compounds for corrosion inhibition on mild steel in acidic environments have shown promising results. These studies highlight the protective film formation capability of such compounds on metal surfaces, indicating potential applications in corrosion prevention (Boughoues et al., 2020). Research into "3-[(3-Aminophenoxy)methyl]benzonitrile hydrochloride" could extend into its efficacy as a corrosion inhibitor, given its structural characteristics.

Polymer and Materials Chemistry

Studies on the synthesis and properties of polyimides derived from phthalonitrile-containing diamines have revealed high reactivity and beneficial organosolubility and thermal properties. Such research indicates the value of these compounds in developing advanced polymers with specific desirable characteristics, such as high temperature resistance and solubility in organic solvents (Zeng et al., 2014). The chemical structure of "3-[(3-Aminophenoxy)methyl]benzonitrile hydrochloride" might offer similar research avenues in polymer science and materials engineering.

Mechanism of Action

Safety and Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name |

3-[(3-aminophenoxy)methyl]benzonitrile;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O.ClH/c15-9-11-3-1-4-12(7-11)10-17-14-6-2-5-13(16)8-14;/h1-8H,10,16H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYQIQSFHKQDFQP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C#N)COC2=CC=CC(=C2)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(3-Aminophenoxy)methyl]benzonitrile hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

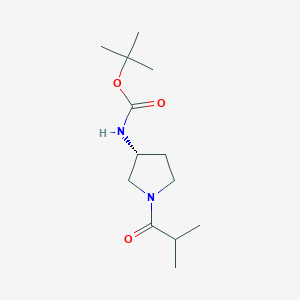

![2-Imino-1,3-diazabicyclo[3.3.0]octane-4-one](/img/structure/B2747312.png)

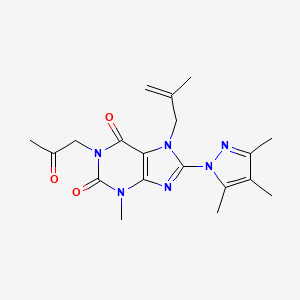

![Tert-butyl 4-[4-(1,3-thiazol-2-yloxy)benzamido]piperidine-1-carboxylate](/img/structure/B2747320.png)

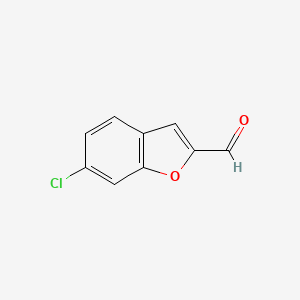

![2-{[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]sulfonyl}benzonitrile](/img/structure/B2747321.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2747325.png)

![2-((6-Ethyl-2-isopropylthieno[2,3-d]pyrimidin-4-yl)amino)-4-(methylthio)butanoic acid](/img/structure/B2747331.png)

![1-(4-Phenylpiperazin-1-yl)-2-((3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone](/img/structure/B2747332.png)